![molecular formula C21H23N3O5 B4507578 1-ethyl-7-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B4507578.png)
1-ethyl-7-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide
Overview
Description
1-ethyl-7-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H23N3O5 and its molecular weight is 397.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 397.16377084 g/mol and the complexity rating of the compound is 626. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
1-Ethyl-7-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a compound belonging to the 1,8-naphthyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits a range of pharmacological effects, including antibacterial, antitumor, and anti-inflammatory properties.
- Molecular Formula: C21H23N3O5
- Molecular Weight: 397.4 g/mol
- Purity: Typically 95%.
1. Antibacterial Activity
The 1,8-naphthyridine derivatives are known for their antibacterial properties. Research indicates that compounds within this class can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria. For example, nalidixic acid, a well-known derivative of the 1,8-naphthyridine structure, was one of the first synthetic antibiotics developed for treating bacterial infections . The modifications in the structure of naphthyridine compounds have led to enhanced antibacterial efficacy and reduced side effects compared to earlier antibiotics.
2. Antitumor Activity
Several studies have demonstrated that naphthyridine derivatives possess significant antitumor activity. The compound has been shown to induce apoptosis in cancer cells by targeting specific pathways involved in cell cycle regulation and survival. For instance, it has been reported that certain derivatives can inhibit topoisomerase II, an enzyme critical for DNA replication and cell division, thereby exhibiting antiproliferative effects against various cancer cell lines .
3. Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been documented. It appears to modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNFα and IL-6. This activity suggests potential therapeutic applications in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound is largely influenced by its chemical structure. The presence of the trimethoxyphenyl group enhances its interaction with biological targets, increasing its potency against bacteria and cancer cells. Modifications at various positions on the naphthyridine ring can significantly alter its activity profile .
Case Studies
-
Antibacterial Efficacy
- A study published in Journal of Medicinal Chemistry evaluated the antibacterial activity of several naphthyridine derivatives against resistant strains of bacteria. The results indicated that compounds similar to 1-ethyl-7-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-1,4-dihydro-1,8-naphthyridine exhibited potent activity against multi-drug resistant strains .
- Antitumor Mechanism
Data Table
Scientific Research Applications
Antibacterial Activity
The compound exhibits significant antibacterial properties, particularly against both Gram-positive and Gram-negative bacteria. Research indicates that derivatives of the 1,8-naphthyridine structure can effectively inhibit bacterial growth. For instance, nalidixic acid, a well-known antibiotic from this class, demonstrates the potential of naphthyridine derivatives in combating bacterial infections.
Antitumor Activity
Numerous studies have highlighted the antitumor effects of naphthyridine derivatives. The compound has been shown to induce apoptosis in cancer cells by targeting critical pathways involved in cell cycle regulation. For example, it can inhibit topoisomerase II, an enzyme essential for DNA replication and cell division, thereby exerting antiproliferative effects against various cancer cell lines .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are notable as well. It appears to modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNFα and IL-6. This suggests potential therapeutic applications for treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its chemical structure. The presence of the trimethoxyphenyl group enhances its interaction with biological targets, increasing its potency against bacteria and cancer cells. Modifications at various positions on the naphthyridine ring can significantly alter its activity profile .
Antibacterial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antibacterial activity of several naphthyridine derivatives against resistant strains of bacteria. The results indicated that compounds similar to 1-ethyl-7-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-1,4-dihydro-1,8-naphthyridine exhibited potent activity against multi-drug resistant strains .
Antitumor Mechanism
Research has demonstrated that certain naphthyridine derivatives can inhibit tumor growth in vivo. A specific study found that compounds derived from this class showed significant cytotoxicity against murine and human tumor cell lines with IC50 values below 10 nM . Additionally, some compounds were effective in vivo against subcutaneous tumors in mice .
Properties
IUPAC Name |
1-ethyl-7-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-1,8-naphthyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5/c1-6-24-11-15(18(25)14-8-7-12(2)22-20(14)24)21(26)23-13-9-16(27-3)19(29-5)17(10-13)28-4/h7-11H,6H2,1-5H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQDITBLAWNPCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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